molecular formula C9H9F2NO2 B061264 Ethyl 4-amino-2,6-difluorobenzoate CAS No. 191469-36-0

Ethyl 4-amino-2,6-difluorobenzoate

Cat. No. B061264
M. Wt: 201.17 g/mol
InChI Key: UNWQLHONIWEPMU-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2,6-difluorobenzoate is a chemical compound with potential interest in various fields of chemistry and materials science due to its unique structure and properties. The compound's relevance spans from its synthesis, molecular structure analysis, to its chemical and physical properties.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including reactions that introduce amino and ethyl groups into the benzoate structure. For instance, ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate serves as a versatile intermediate for synthesizing a wide range of trifluoromethyl heterocycles, which can be related to the methods used for synthesizing Ethyl 4-amino-2,6-difluorobenzoate derivatives (Honey et al., 2012).

Molecular Structure Analysis

Molecular structure and spectroscopic characterization are crucial for understanding the properties of Ethyl 4-amino-2,6-difluorobenzoate. Techniques such as FT-IR, FT-Raman spectroscopy, and DFT quantum chemical calculations help in evaluating the vibrational wavenumbers, intensities, and optimized geometrical parameters of similar compounds, providing insights into the molecular structure of Ethyl 4-amino-2,6-difluorobenzoate (Muthu & Paulraj, 2013).

Chemical Reactions and Properties

Chemical reactions involving Ethyl 4-amino-2,6-difluorobenzoate might include its formation and reactions with other chemicals leading to various derivatives. Studies on similar compounds show how functional groups affect reactivity and the synthesis of diverse heterocycles, providing a foundation for understanding the chemical behavior of Ethyl 4-amino-2,6-difluorobenzoate (Sridhar & Perumal, 2005).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are vital for the application and handling of Ethyl 4-amino-2,6-difluorobenzoate. Crystallographic studies can reveal the compound's solid-state structure, providing insights into its physical characteristics and stability (Zhang Dehua & Zhang Xiaoyan, 2008).

Scientific Research Applications

  • Environmental behavior and photocatalytic profile : Ethyl-4-aminobenzoate (Et-PABA), a related compound, is used in sunscreens and anesthetic ointments. A study investigated its occurrence in seawater and drinking water in Hong Kong, evaluating transformation products and environmental fate through photocatalytic profile analyses. Et-PABA was not found in any water samples, suggesting its transformation might explain its absence in natural environments (Li et al., 2017).

  • Crystallography of related compounds : Research on (Z)-Ethyl 3-(4-chlorophenyl)-2-cyano-3-(2,6-difluorobenzamido)acrylate, a compound structurally similar to Ethyl 4-amino-2,6-difluorobenzoate, focused on its synthesis and crystal structure, revealing significant insights into the molecular geometry and intermolecular interactions (Dehua & Xiaoyan, 2008).

  • Anticancer potential : A study explored the synthesis and in vitro and in vivo anticancer activity of compounds based on Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. Several synthesized compounds showed antiproliferative potential against cancer cell lines, with one specific compound significantly reducing tumor mass in an in vivo model (Gad et al., 2020).

  • Synthesis and application in chemistry : Ethyl 2-[(2,2-dibenzoyl)ethenyl]amino-3-dimethylaminopropenoate, a related compound, was synthesized and used in the preparation of various fused substituted compounds, highlighting its utility in organic synthesis (Soršak et al., 1998).

  • Antimicrobial properties : A study focusing on thiazolo[4,5-d]pyrimidines, starting from Ethyl 4-amino-2,3-dihydro-3-methyl-2-thioxothiazole-5-carboxylate, investigated their synthesis and antimicrobial activities. One compound exhibited significant inhibitory effects against certain bacteria and yeasts (Balkan et al., 2001).

Safety And Hazards

Specific safety and hazard information for Ethyl 4-amino-2,6-difluorobenzoate was not found in the search results. However, it’s always important to handle all chemicals with appropriate safety measures.


Future Directions

The future directions for the use or study of Ethyl 4-amino-2,6-difluorobenzoate are not specified in the search results.


Relevant Papers
Unfortunately, specific papers relevant to Ethyl 4-amino-2,6-difluorobenzoate were not found in the search results. However, the compound is mentioned in various databases and chemical catalogs124.


Please note that this information is based on available resources and may not be fully comprehensive or up-to-date.


properties

IUPAC Name

ethyl 4-amino-2,6-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c1-2-14-9(13)8-6(10)3-5(12)4-7(8)11/h3-4H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWQLHONIWEPMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-amino-2,6-difluorobenzoate

CAS RN

191469-36-0
Record name 191469-36-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
PV Fish, MJ Ralph - Green Chemistry Letters and Reviews, 2012 - Taylor & Francis
A new, concise synthesis of retinoic acid receptor (RAR)-α agonist AGN-193836 (1) is described which employs a photochemical benzylic methyl oxidation with molecular oxygen as the …
Number of citations: 2 www.tandfonline.com
MA Al Noman, RAD Cuellar, JL Kyzer… - European Journal of …, 2023 - Elsevier
Reported here are the synthesis and in vitro evaluation of a series of 26 retinoic acid analogs based on dihydronaphthalene and chromene scaffolds using a transactivation assay. …
Number of citations: 4 www.sciencedirect.com

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